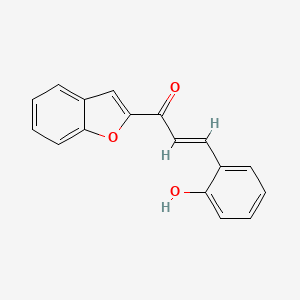
Poly(tetrahydrofuran-co-neopentanediol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(tetrahydrofuran-co-neopentanediol) is a copolymer composed of tetrahydrofuran and neopentanediol units. This compound is known for its unique combination of properties derived from both monomers, making it valuable in various industrial and scientific applications. The molecular structure of this copolymer allows for flexibility, durability, and resistance to various chemical and physical stresses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of poly(tetrahydrofuran-co-neopentanediol) typically involves the copolymerization of tetrahydrofuran and neopentanediol. This process can be carried out through various polymerization techniques, including ring-opening polymerization and step-growth polymerization. The reaction conditions often require the presence of catalysts, such as strong acids or bases, to facilitate the polymerization process.
Industrial Production Methods: In industrial settings, the production of poly(tetrahydrofuran-co-neopentanediol) is usually conducted in large-scale reactors under controlled temperature and pressure conditions. The use of continuous polymerization processes ensures consistent product quality and high production efficiency. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions: Poly(tetrahydrofuran-co-neopentanediol) can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The copolymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives of the copolymer.
Reduction: Alcohol derivatives of the copolymer.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Poly(tetrahydrofuran-co-neopentanediol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the development of new materials with tailored properties.
Biology: Utilized in the fabrication of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Medicine: Investigated for its potential use in controlled drug release formulations and as a component in biodegradable implants.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers. Its unique properties make it suitable for use in automotive, aerospace, and electronics industries.
Mecanismo De Acción
The mechanism by which poly(tetrahydrofuran-co-neopentanediol) exerts its effects is primarily related to its molecular structure and the interactions between its monomer units. The copolymer’s flexibility and durability are attributed to the tetrahydrofuran units, while the neopentanediol units contribute to its chemical resistance and stability. These properties enable the copolymer to form strong, stable bonds with various substrates, making it effective in applications requiring high-performance materials.
Comparación Con Compuestos Similares
Poly(tetrahydrofuran-co-neopentanediol) can be compared with other similar copolymers, such as:
Poly(tetrahydrofuran-co-ethylene glycol): This copolymer also contains tetrahydrofuran units but uses ethylene glycol instead of neopentanediol. It has different mechanical and chemical properties, making it suitable for different applications.
Poly(tetrahydrofuran-co-1,4-butanediol): Similar to poly(tetrahydrofuran-co-neopentanediol), but with 1,4-butanediol as the co-monomer. This copolymer has distinct flexibility and thermal properties.
Poly(tetrahydrofuran-co-hexanediol): Incorporates hexanediol units, resulting in a copolymer with unique hydrophobic and mechanical characteristics.
The uniqueness of poly(tetrahydrofuran-co-neopentanediol) lies in its balanced combination of flexibility, chemical resistance, and stability, which are not simultaneously present in the other similar copolymers.
Propiedades
Número CAS |
100493-52-5 |
|---|---|
Fórmula molecular |
((C5H12O2).(C4H8O))x |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



